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Compound of Interest

Compound Name: 1-Cyclopentylpropan-1-amine

CAS No.: 1178925-64-8

Cat. No.: B2366658

Get Quote

Executive Summary
1-Cyclopentylpropan-1-amine (CAS: 1178925-64-8) is a critical aliphatic amine building block

used in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity in

G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

This guide provides an in-depth analysis of its physical properties, specifically boiling point and

density, distinguishing them from structural isomers that often lead to procurement errors. It

establishes a self-validating framework for experimental verification, acknowledging that while

computational models provide baseline data, rigorous bench-level characterization is required

for GMP compliance.

Chemical Identity & Structural Analysis[1][2][3][4]
Before analyzing physical properties, it is imperative to define the exact stereochemical and

structural identity to prevent confusion with the more common 3-cyclopentylpropan-1-amine.
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Attribute Detail

IUPAC Name 1-Cyclopentylpropan-1-amine

Systematic Name -ethylcyclopentanemethanamine

CAS Number 1178925-64-8 (Free Base / Generic)

Molecular Formula

Molecular Weight 127.23 g/mol

Chirality
The C1 carbon is chiral. The compound exists

as (R)- and (S)- enantiomers.

Structural Isomerism Alert
The physical properties listed in databases often conflate the 1-isomer with the 3-isomer. The

1-isomer has a branched structure at the amine-bearing carbon, creating steric hindrance that

lowers the boiling point relative to the linear 3-isomer due to reduced surface area for

intermolecular van der Waals interactions.

Target Compound Common Impurity/Confusion

1-Cyclopentylpropan-1-amine
(Branched @ C1)

CAS: 1178925-64-8

3-Cyclopentylpropan-1-amine
(Linear Chain)

CAS: 6053-58-3

Click to download full resolution via product page

Figure 1: Structural distinction between the target 1-isomer and the common 3-isomer.

Physical Properties: Boiling Point & Density[1][5][6]
[7][8]
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The following data aggregates computational consensus with available experimental snippets.

Note that for unoptimized building blocks, predicted values serve as the initial guidance for

process design.

Quantitative Data Summary
Property

Value
(Predicted/Lit)

Experimental
Condition

Confidence Level

Boiling Point (BP) 173.3 ± 8.0 °C
760 mmHg

(Atmospheric)

Medium

(Computational

Consensus)

Flash Point ~60 °C Closed Cup
High (Estimated from

structure)

Density 0.880 ± 0.06 g/cm³ 20 °C Medium

Refractive Index 1.458 20 °C Low (Predicted)

pKa 10.98 ± 0.29
25 °C (Conjugate

Acid)

High (Typical for

alkyl amines)

Boiling Point Analysis
The boiling point of 173°C is governed by hydrogen bonding typical of primary amines.

However, the cyclopentyl group at the

-position introduces steric bulk.

Mechanism: The nitrogen lone pair is less accessible for H-bonding compared to linear

amines (e.g., octylamine, BP ~179°C). Consequently, 1-cyclopentylpropan-1-amine boils

slightly lower than its linear mass-equivalents.

Vacuum Distillation: At reduced pressure (e.g., 10 mmHg), the boiling point will drop

significantly (approx. 60-65°C), which is the preferred method for purification to avoid thermal

oxidation.

Density Analysis
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The density (0.880 g/cm³) is characteristic of cycloaliphatic amines.

Packing: The cyclopentyl ring prevents efficient packing compared to linear chains, keeping

density below 0.90 g/cm³.

Temperature Sensitivity: Liquid amines expand significantly with heat. A temperature

correction factor of

should be applied if measuring outside 20°C.

Experimental Validation Protocols
As a scientist, you cannot rely solely on database values. The following protocols provide a

self-validating system to determine these properties for your specific lot, ensuring data integrity

for regulatory filings (IND/NDA).

Protocol: Micro-Boiling Point Determination (DSC
Method)
Standard capillary methods are prone to oxidation errors. Differential Scanning Calorimetry

(DSC) is recommended.

Preparation: Encapsulate 5-10 mg of amine in a hermetically sealed aluminum pan with a

laser-drilled pinhole (50 µm) to allow vapor escape at equilibrium.

Reference: Empty aluminum pan.

Ramp: Heat from 30°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).

Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point.

Validation: Run a standard (e.g., n-Decane) to calibrate the onset temperature.

Protocol: High-Precision Density Measurement
Amines are hygroscopic and absorb

(forming carbamates), which artificially increases density.
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Sample Preparation

Dry Sample
(Store over KOH or Molecular Sieves 4Å)

Inert Transfer
(Syringe transfer under N2)

Avoid CO2 absorption

Oscillating U-Tube Measurement
(e.g., Anton Paar)

Viscosity Correction?

High Viscosity (Recalibrate)

Record Density
(Report to 4 decimal places)

Low Viscosity (<10 mPa.s)

Click to download full resolution via product page

Figure 2: Workflow for density determination preventing atmospheric contamination.

Synthesis & Impurity Context
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Understanding the synthesis route is crucial because specific impurities will skew physical

property measurements.

Primary Route: Reductive Amination of 1-Cyclopentylpropan-1-one.

Impurity A (Alcohol): 1-Cyclopentylpropan-1-ol.[1] (Result of ketone reduction without

amination). Effect: Increases Boiling Point; Increases Density.

Impurity B (Secondary Amine): Dimer formation. Effect: Significantly increases Boiling Point

(>250°C).

Purification Recommendation: If the measured refractive index deviates >0.002 from the

predicted 1.458, the sample likely contains Impurity A. Purify via Acid-Base Extraction (Amine is

basic; Alcohol is neutral) before measuring physical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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